molecular formula C13H11Cl2N3O3S B4236317 5-chloro-N-(2-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide

5-chloro-N-(2-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide

Cat. No.: B4236317
M. Wt: 360.2 g/mol
InChI Key: UJSKVEWGTALSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide, also known as CCNU, is a synthetic chemotherapy drug that has been used to treat various types of cancer, including brain tumors, lymphomas, and multiple myeloma. CCNU belongs to the class of nitrosourea alkylating agents, which work by damaging the DNA of cancer cells, thereby preventing their replication and growth.

Mechanism of Action

5-chloro-N-(2-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide works by alkylating the DNA of cancer cells, which leads to the formation of cross-links between DNA strands, thereby preventing their replication and transcription. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis and repair, the induction of apoptosis, and the suppression of angiogenesis. It has also been shown to have immunomodulatory effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

5-chloro-N-(2-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide has a number of advantages for use in lab experiments, including its well-established mechanism of action, its ability to cross the blood-brain barrier, and its relatively low toxicity compared to other chemotherapy drugs. However, it also has a number of limitations, including its potential for causing DNA damage in normal cells, its limited efficacy in some types of cancer, and its potential for causing side effects such as bone marrow suppression and gastrointestinal toxicity.

Future Directions

There are a number of potential future directions for research on 5-chloro-N-(2-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide, including the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity, the evaluation of its potential for use in combination with other chemotherapy drugs or immunotherapies, and the investigation of its potential for use in the treatment of other types of cancer. Additionally, further studies are needed to better understand the mechanisms of this compound's anti-cancer activity and to identify biomarkers that can be used to predict patient response to treatment.

Scientific Research Applications

5-chloro-N-(2-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide has been extensively studied for its anti-cancer properties and has been used in numerous clinical trials to evaluate its efficacy in treating various types of cancer. It has been found to be effective in the treatment of brain tumors, lymphomas, and multiple myeloma, among others.

Properties

IUPAC Name

5-chloro-N-(2-chlorophenyl)-2-ethylsulfonylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S/c1-2-22(20,21)13-16-7-9(15)11(18-13)12(19)17-10-6-4-3-5-8(10)14/h3-7H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSKVEWGTALSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.